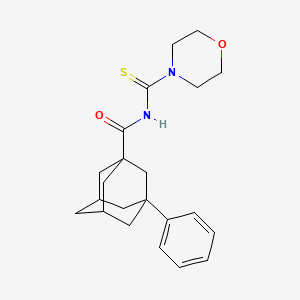
N-(morpholine-4-carbothioyl)-3-phenyladamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(morpholine-4-carbothioyl)-3-phenyladamantane-1-carboxamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals, indicating potential biological activity. The adamantane structure is also interesting as it is found in drugs like memantine used in Alzheimer’s disease .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound N-(morpholine-4-carbothioyl)-3-phenyladamantane-1-carboxamide, while not directly studied, is structurally related to several morpholine derivatives that have been synthesized and analyzed for their structural properties and biological activities. Compounds with similar structures have been synthesized through condensation reactions, followed by amination and cyclization processes. The crystal structures of these compounds have been determined, revealing their molecular geometries and spatial arrangements. For instance, one such compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was synthesized and analyzed, showing effective inhibition of cancer cell proliferation (Lu et al., 2017).
Biological Activity and Antitumor Effects
Several studies have focused on the biological activities of morpholine derivatives, specifically their antitumor properties. Compounds structurally related to this compound have shown distinct inhibitory capacities against cancer cell proliferation. For example, the compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide exhibited significant inhibitory activity against some cancer cell lines (Lu et al., 2021).
Metal Complex Formation and Corrosion Inhibition
Morpholine derivatives have been used to synthesize metal complexes, which are then characterized for various properties including their crystal structure and spectral characteristics. For instance, a study synthesized and characterized novel zinc(II), nickel(II), and palladium(II) complexes with a thiourea derivative (N-(2-pyridinyl)morpholine-4-carbothioamide), providing insights into their structural properties and potential applications (Orysyk et al., 2012). Moreover, morpholine-based carboxamide derivatives have been studied as corrosion inhibitors, revealing their protective properties and efficiency in different conditions (Nnaji et al., 2017).
Eigenschaften
IUPAC Name |
N-(morpholine-4-carbothioyl)-3-phenyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c25-19(23-20(27)24-6-8-26-9-7-24)22-13-16-10-17(14-22)12-21(11-16,15-22)18-4-2-1-3-5-18/h1-5,16-17H,6-15H2,(H,23,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALVURAKZGSWJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
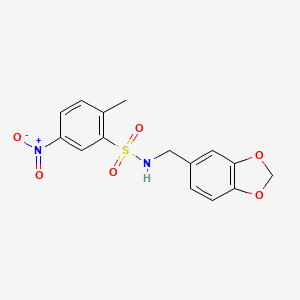
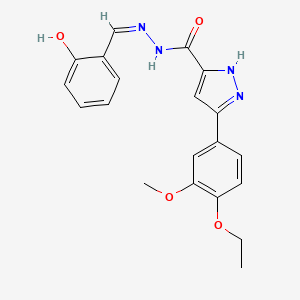
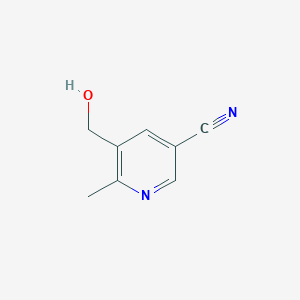
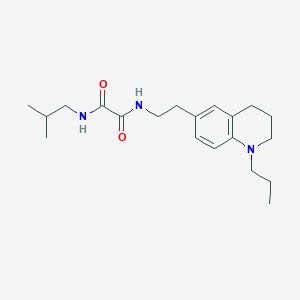
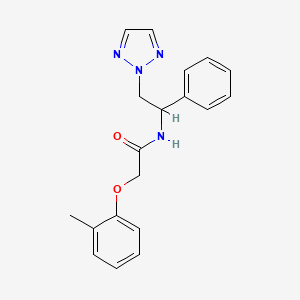
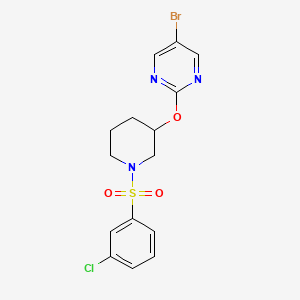
![2-[(2-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2403977.png)
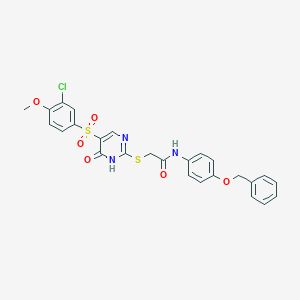
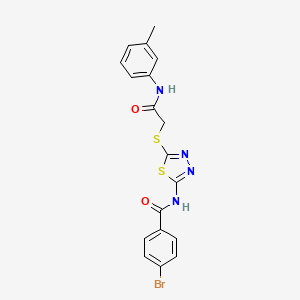
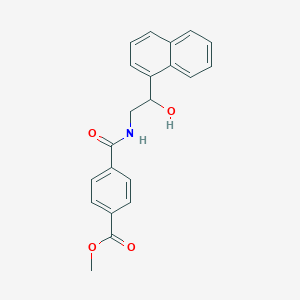
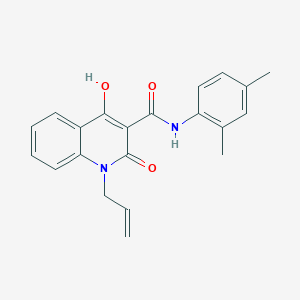
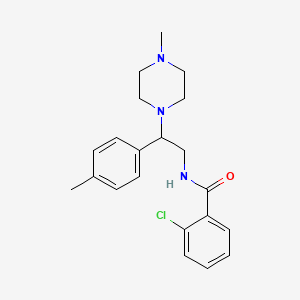
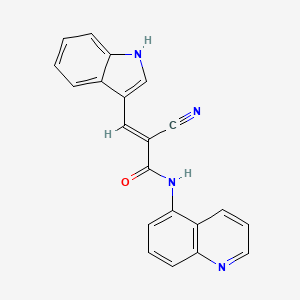
![N-(4-acetamidophenyl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2403987.png)
